

Heptanohydrazide (CAS: 22371-32-0): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Heptanohydrazide

Cat. No.: B1581459

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of **Heptanohydrazide** (CAS: 22371-32-0), a research chemical with potential applications in medicinal chemistry and material science. This document outlines the known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance based on the broader class of hydrazide compounds.

Core Characterization Data

Heptanohydrazide is a saturated alkyl hydrazide, presenting as a white to off-white solid at room temperature.^[1] It is soluble in polar solvents such as water and alcohols and exhibits lower solubility in non-polar solvents.^[1] The structural and physical properties are summarized below.

Table 1: Physicochemical Properties of **Heptanohydrazide**

Property	Value	Source
CAS Number	22371-32-0	N/A
Molecular Formula	C ₇ H ₁₆ N ₂ O	[2]
Molecular Weight	144.21 g/mol	[2]
Appearance	Solid	[2]
Boiling Point	287.3 °C at 760 mmHg	[2]
Density	0.938 g/cm ³	[2]
Melting Point	Not available	N/A
InChI Key	FAWGDZUNQZJISX-UHFFFAOYSA-N	[2]
SMILES	CCCCCCC(=O)NN	[2]

Synthesis of Heptanohydrazide

Heptanohydrazide can be reliably synthesized through the hydrazinolysis of a heptanoic acid ester or by direct reaction with heptanoic acid. Below are two detailed experimental protocols.

Experimental Protocol 1: Hydrazinolysis of Ethyl Heptanoate

This common method involves the reaction of an ester with hydrazine hydrate.

Materials:

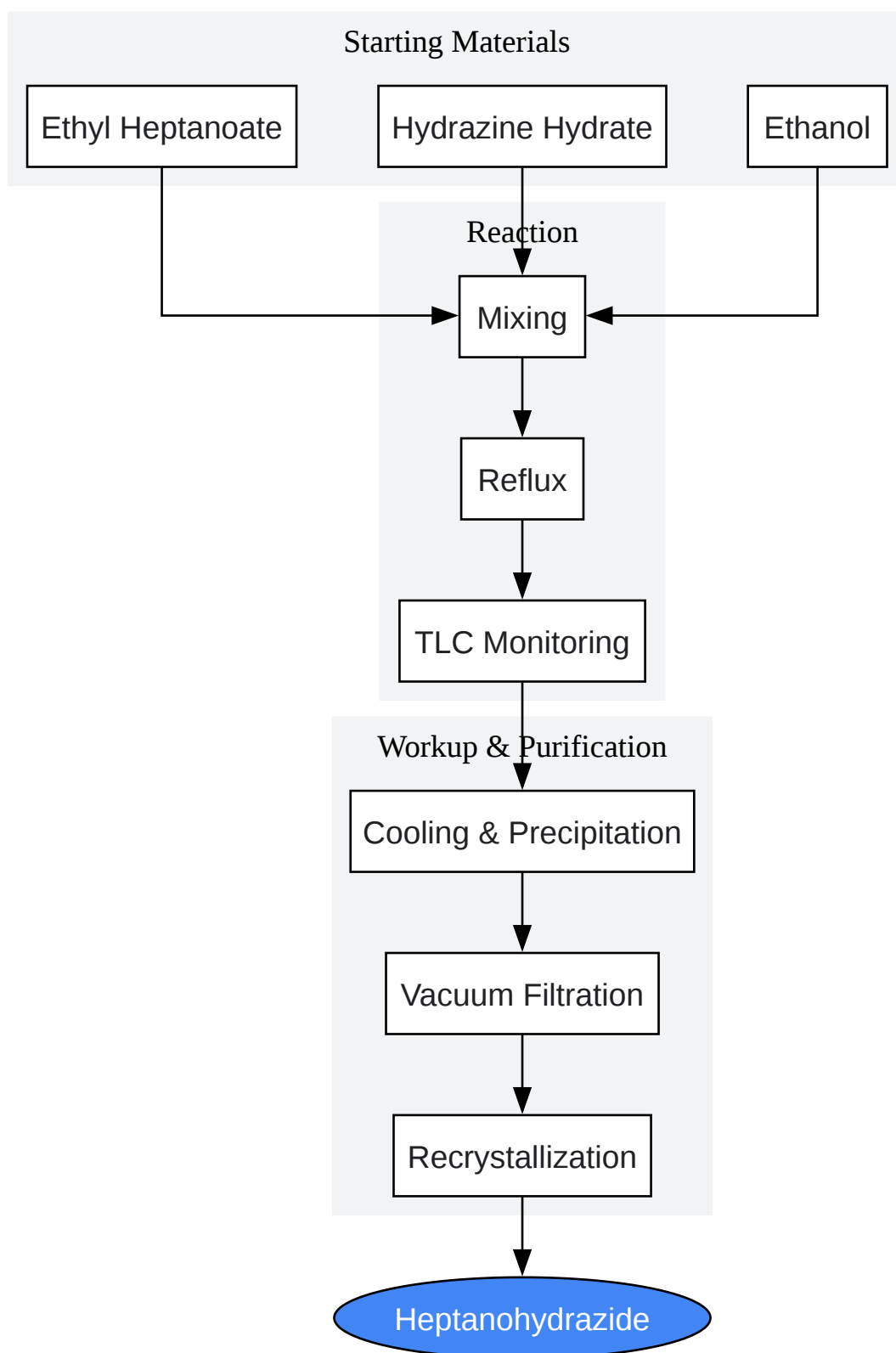
- Ethyl heptanoate
- Hydrazine hydrate (80% solution in water)
- Ethanol (or Methanol)
- Magnetic stirrer and heating mantle

- Round-bottom flask with reflux condenser

Procedure:

- In a round-bottom flask, dissolve ethyl heptanoate in ethanol.
- Add an excess of hydrazine hydrate (typically 1.5 to 3 equivalents).
- Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
- Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
- Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
- The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Diagram 1: Synthesis Workflow of **Heptanohydrazide** from Ethyl Heptanoate



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Caption: Workflow for the synthesis of **Heptanohydrazide** via hydrazinolysis.

Characterization Protocols

A thorough characterization of the synthesized **Heptanohydrazide** is crucial to confirm its identity and purity. The following are standard analytical techniques and their expected results for a typical alkyl hydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H -NMR:** The proton NMR spectrum is expected to show characteristic signals for the alkyl chain protons, as well as distinct signals for the -NH and -NH₂ protons of the hydrazide group. The terminal methyl group (CH₃) should appear as a triplet, while the methylene groups (CH₂) will present as multiplets. The amide proton (-NH-) signal is typically a broad singlet, and the amine protons (-NH₂) also often appear as a broad singlet.
- ^{13}C -NMR:** The carbon NMR spectrum will show a signal for the carbonyl carbon (C=O) in the downfield region (typically 170-180 ppm). The carbons of the alkyl chain will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

Table 2: Expected IR Absorption Bands for **Heptanohydrazide**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (-NH ₂)	3300-3400	Medium, two bands
N-H Stretch (-NH-)	~3200	Medium, broad
C-H Stretch (alkyl)	2850-2960	Strong
C=O Stretch (amide I)	1630-1680	Strong
N-H Bend (amide II)	1510-1570	Medium

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **Heptanohydrazide**, the molecular ion peak (M⁺) should be observed at $m/z = 144.21$.

Common fragmentation patterns for alkyl hydrazides involve cleavage of the C-C bonds in the alkyl chain and cleavage of the N-N bond.

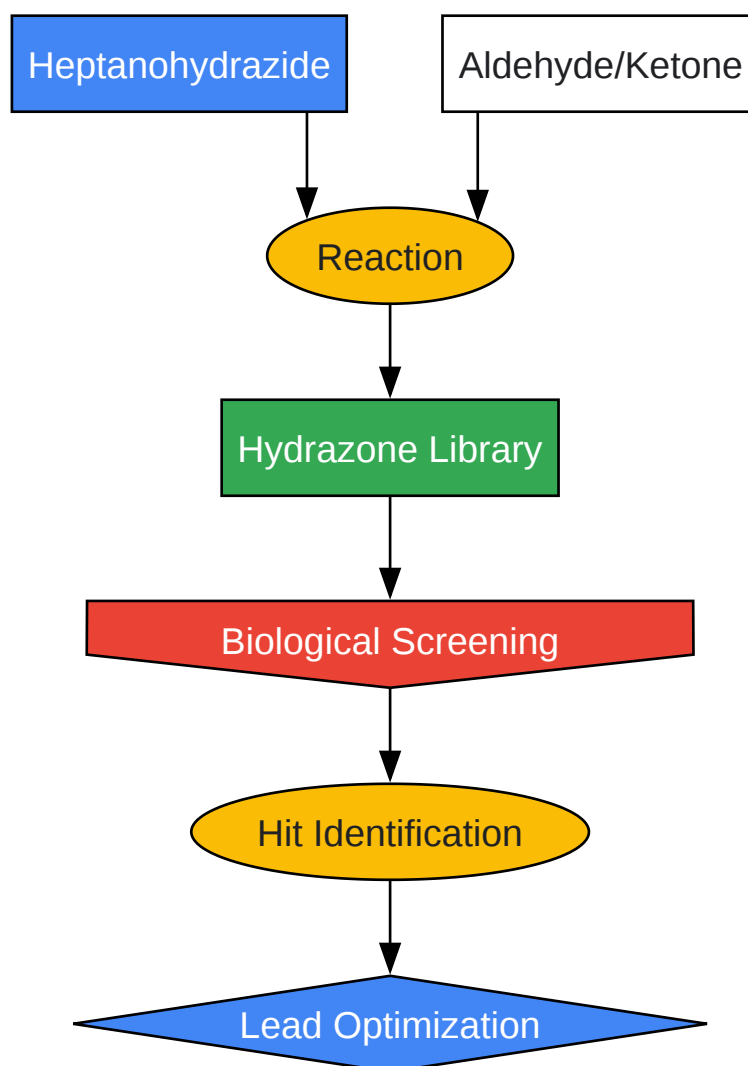
Potential Biological Activity and Research Applications

While no specific biological activities have been reported for **Heptanohydrazide**, the hydrazide functional group is a well-known pharmacophore present in numerous bioactive compounds. Hydrazide derivatives have been shown to exhibit a wide range of biological activities, including:

- Antimicrobial
- Anticonvulsant
- Anti-inflammatory
- Antitubercular
- Anticancer

The presence of the hydrazide moiety makes **Heptanohydrazide** a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be readily reacted with aldehydes and ketones to form hydrazones, a class of compounds also known for their diverse biological activities.

Diagram 2: General Scheme for Derivatization and Biological Screening



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Caption: Derivatization of **Heptanohydrazide** for biological screening.

Conclusion

Heptanohydrazide (CAS: 22371-32-0) is a simple alkyl hydrazide that serves as a versatile starting material for chemical synthesis. While its own biological profile is not yet characterized, its structural features suggest potential for the development of novel bioactive compounds. The experimental protocols and characterization data provided in this guide offer a solid foundation for researchers working with this compound. Further investigation into its biological activities could reveal new therapeutic opportunities.

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